molecular formula C16H14ClN3 B2381551 7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine CAS No. 477856-27-2

7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine

Cat. No. B2381551
CAS RN: 477856-27-2
M. Wt: 283.76
InChI Key: ALJDVBCFJOCCQD-UHFFFAOYSA-N
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Description

“7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine” is a type of quinazoline derivative . Quinazoline derivatives are important in medicinal chemistry due to their wide range of biological properties .


Synthesis Analysis

Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research . They are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core with a chlorine atom at the 7th position and a 3,4-dimethylphenyl group attached to the nitrogen atom . The molecular formula is C16H15N3 .


Chemical Reactions Analysis

Quinazoline derivatives, including “this compound”, have been evaluated for various biological activities. For instance, some compounds have shown anti-inflammatory activity comparable to indomethacin .

Scientific Research Applications

Synthesis and Characterization

Research on quinazoline derivatives, including compounds structurally related to 7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine, focuses on their synthesis and characterization. For example, studies have synthesized various quinazoline compounds and characterized their structures using methods like IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan & Ouyang, 2013), (Yan, Huang, & Zhang, 2013).

Biological Evaluation

Some quinazolinone derivatives, including those structurally similar to this compound, have been evaluated for potential biological activities. For example, studies have explored these derivatives as diuretic agents (Maarouf, El‐Bendary, & Goda, 2004) and as inhibitors in the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2) (Wissner et al., 2005).

Pharmacological Applications

Quinazoline derivatives have been explored for various pharmacological applications. Studies have investigated them for antimicrobial, analgesic, and anti-inflammatory activities (Dash et al., 2017), and for their hypotensive activity, potentially due to α(1)-blocking activity (El-Sabbagh et al., 2010).

Anticancer Activity

Several studies have focused on the anticancer potential of quinazoline derivatives. This includes the exploration of their effects on cancer cell lines and their potential as antitumor agents (Noolvi & Patel, 2013), (Gui-ping, 2012).

Targeting Specific Receptors

Quinazoline compounds have been used in targeting specific receptors such as the histamine H4 receptor, showing their potential as inverse agonists and in anti-inflammatory applications (Smits et al., 2008).

Antimicrobial and Cytotoxic Evaluation

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities, focusing on their potential in treating infections and evaluating their effects on various microorganisms (Turan-Zitouni et al., 2016).

Antimalarial Activity

Research has also explored quinazoline derivatives for their antimalarial activity, synthesizing different quinazoline-2,4-diamines and evaluating their structure-activity relationships in the quest for potent antimalarial drugs (Mizukawa et al., 2021).

Future Directions

The future directions for “7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new synthetic methods and the investigation of their mechanisms of action .

properties

IUPAC Name

7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-3-5-13(7-11(10)2)20-16-14-6-4-12(17)8-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJDVBCFJOCCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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